molecular formula C23H18F2N4O2S2 B2578788 N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923680-80-2

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2578788
CAS No.: 923680-80-2
M. Wt: 484.54
InChI Key: MAMRMIVSSANZNZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound characterized by a multifunctional heterocyclic scaffold. Its structure includes:

  • A 3,4-difluorophenyl group attached to an acetamide backbone.
  • A pyridazine ring linked via a thioether bond.
  • A 4-methylthiazole moiety substituted with a 3-methoxyphenyl group.

The difluorophenyl group enhances metabolic stability and lipophilicity, while the thiazole and pyridazine rings may contribute to target binding, possibly in herbicidal or fungicidal contexts.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-4-3-5-16(10-14)31-2)19-8-9-21(29-28-19)32-12-20(30)27-15-6-7-17(24)18(25)11-15/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMRMIVSSANZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other medicinal applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H18F2N4OS
  • Molecular Weight : 396.43 g/mol

This compound features a difluorophenyl group, a thioacetamide linkage, and a pyridazine moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For example, derivatives containing thiazole and pyridazine rings have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1160.51Tubulin polymerization inhibition
Compound BMDA-MB-2310.63Induction of apoptosis via caspase activation
N-(3,4-difluorophenyl)-2...A549TBDTBD

Note: TBD indicates data not yet determined or available.

The mechanism by which N-(3,4-difluorophenyl)-2... exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Caspase Activation : Induction of apoptosis through caspase pathways is a common mechanism in anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-(3,4-difluorophenyl)-2...:

  • Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant anticancer activity against various cell lines, suggesting a similar potential for our compound .
  • Imidazole Derivatives Review : Another review highlighted the efficacy of imidazole derivatives as anticancer agents with IC50 values ranging from 80–1000 nM against different cancer cell lines . This indicates a promising avenue for further exploration of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include acetamide derivatives and heterocyclic pesticides. Key comparisons are outlined below:

Structural Features and Substituent Analysis

Compound Name Core Structure Key Substituents Use/Activity
Target Compound Acetamide + pyridazine-thiazole 3,4-difluorophenyl, 3-methoxyphenylthiazole, methylpyridazine Hypothesized enzyme inhibition
Oxadixyl Acetamide + oxazolidinyl 2,6-dimethylphenyl, methoxy group, oxazolidinone Fungicide (oomycete control)
Flumetsulam Triazolopyrimidine sulfonamide 2,6-difluorophenyl, triazolopyrimidine Herbicide (ALS inhibitor)
Triaziflam Triazine + phenoxyethyl 3,5-dimethylphenoxy, 1-fluoro-1-methylethyl Herbicide (cellulose biosynthesis inhibitor)
Key Observations:
  • Fluorinated Groups : The target compound’s 3,4-difluorophenyl group contrasts with flumetsulam’s 2,6-difluorophenyl substitution. Fluorine atoms improve resistance to oxidative degradation but may alter target specificity .
  • Heterocyclic Cores : Unlike flumetsulam’s triazolopyrimidine or triaziflam’s triazine, the target’s pyridazine-thiazole system could target different enzymes (e.g., kinases or cytochrome P450).

Mechanistic and Efficacy Insights

  • Oxadixyl: Acts as a fungicide by inhibiting RNA polymerase in oomycetes. Its methoxy group and oxazolidinone ring enhance systemic mobility . The target compound lacks these features, suggesting a divergent mechanism.
  • Flumetsulam: Inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The target’s thiazole-pyridazine system may instead interfere with electron transport chains or steroid biosynthesis.
  • Triaziflam : Targets cellulose synthase, causing cell wall defects. The target’s difluorophenyl and thiazole groups likely prioritize membrane disruption or redox cycling.

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Oxadixyl Flumetsulam
Molecular Weight ~480 g/mol 278 g/mol 325 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 1.9 2.1
Water Solubility Low (thioether) Moderate (polar groups) Low (sulfonamide)
Notes:
  • Its logP value aligns with herbicides that exhibit foliar penetration and xylem mobility.

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